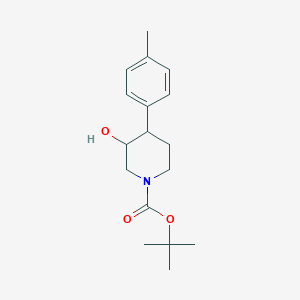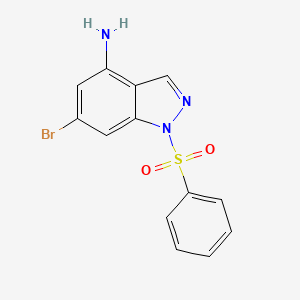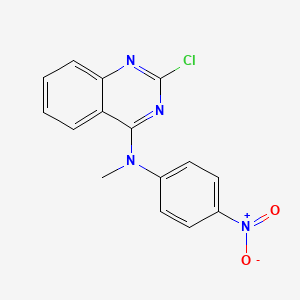
2-chloro-N-methyl-N-(4-nitrophenyl)quinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-methyl-N-(4-nitrophenyl)quinazolin-4-amine is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methyl-N-(4-nitrophenyl)quinazolin-4-amine typically involves the reaction of 2-chloroquinazoline with 4-nitrobenzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the amine group of 4-nitrobenzylamine attacks the chloro group of 2-chloroquinazoline, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2-chloro-N-methyl-N-(4-nitrophenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines, thiols, alkoxides, bases like potassium carbonate, solvents like DMF.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like toluene or DMF.
Major Products Formed
Reduction: Formation of (2-Chloro-quinazolin-4-yl)-(4-amino-phenyl)-methyl-amine.
Substitution: Formation of various substituted quinazoline derivatives.
Coupling: Formation of biaryl or diaryl derivatives.
科学研究应用
2-chloro-N-methyl-N-(4-nitrophenyl)quinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-chloro-N-methyl-N-(4-nitrophenyl)quinazolin-4-amine involves its interaction with specific molecular targets. For instance, in its antibacterial activity, the compound may inhibit bacterial enzymes or interfere with cell wall synthesis. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
相似化合物的比较
Similar Compounds
- (2-Chloro-quinazolin-4-yl)-(3-methoxy-phenyl)-amine
- (2-Chloro-quinazolin-4-yl)-(4-dimethylaminophenyl)-methylamine
- (2-Chloro-quinazolin-4-yl)-propylamine
Uniqueness
2-chloro-N-methyl-N-(4-nitrophenyl)quinazolin-4-amine is unique due to the presence of both a chloro and a nitro group, which confer distinct chemical reactivity and biological activity. The nitro group, in particular, is known for its electron-withdrawing properties, which can influence the compound’s interaction with biological targets and its overall stability.
属性
CAS 编号 |
827030-36-4 |
|---|---|
分子式 |
C15H11ClN4O2 |
分子量 |
314.72 g/mol |
IUPAC 名称 |
2-chloro-N-methyl-N-(4-nitrophenyl)quinazolin-4-amine |
InChI |
InChI=1S/C15H11ClN4O2/c1-19(10-6-8-11(9-7-10)20(21)22)14-12-4-2-3-5-13(12)17-15(16)18-14/h2-9H,1H3 |
InChI 键 |
WXELIIFXJNHKGQ-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CC=C(C=C1)[N+](=O)[O-])C2=NC(=NC3=CC=CC=C32)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
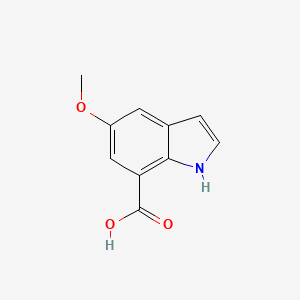
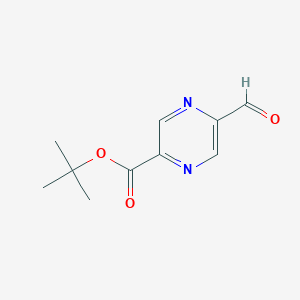
![(2S)-2-[(4-methylphenyl)formamido]propanoic acid](/img/structure/B8755604.png)
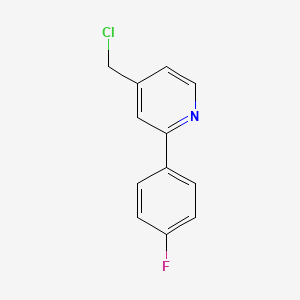
![Ethanone, 1-[5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B8755607.png)
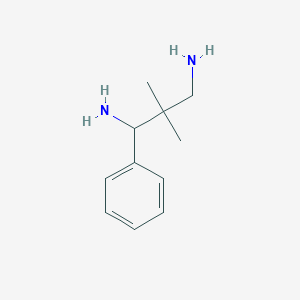
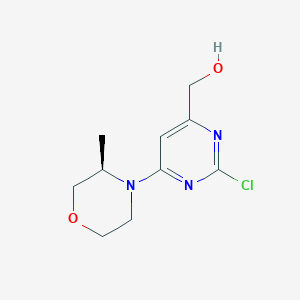
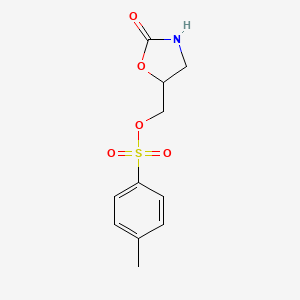
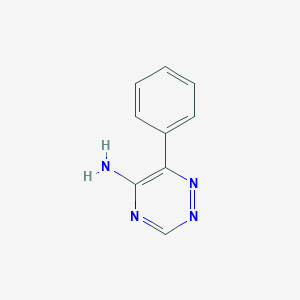
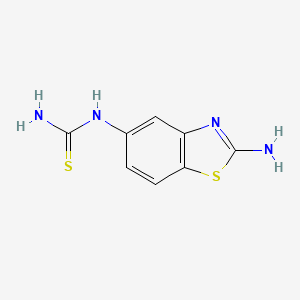
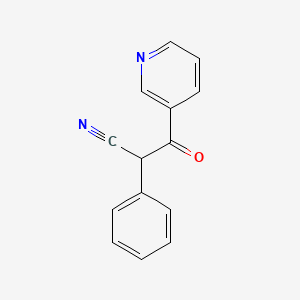
![1-(4-chlorophenyl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanol](/img/structure/B8755654.png)
